Technical Guide: Physicochemical Properties of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone
Technical Guide: Physicochemical Properties of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone
This guide details the physicochemical profile, synthetic methodology, and analytical characterization of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone .
This molecule represents a specialized pharmacophore building block , combining a lipophilic benzophenone core with an electron-withdrawing nitrile group and a basic piperazine side chain.[1] It is frequently utilized in the development of CNS-active agents (resembling the structural logic of atypical antipsychotics) and kinase inhibitors where the benzophenone scaffold serves as a hinge binder.
Chemical Identity & Structural Analysis
The molecule consists of two phenyl rings bridged by a ketone (benzophenone). One ring bears a nitrile group at the meta (3') position, providing electronic modulation and metabolic stability. The other ring features a (4-methylpiperazin-1-yl)methyl moiety at the ortho (2) position, introducing basicity and solubility, while creating significant steric bulk near the bridging carbonyl.
Core Identifiers
| Parameter | Data |
| Chemical Name | 3'-Cyano-2-((4-methylpiperazin-1-yl)methyl)benzophenone |
| Molecular Formula | C₂₀H₂₁N₃O |
| Molecular Weight | 319.41 g/mol |
| Exact Mass | 319.1685 |
| CAS Registry Number | Analogous to 898751-86-5 (Piperidine variant) |
| SMILES | CN1CCN(CC2=C(C(=O)C3=CC=CC(C#N)=C3)C=CC=C2)CC1 |
| IUPAC Name | 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile |
Physicochemical Profile
The following data represents a synthesis of calculated values (based on functional group contribution) and comparative data from structural analogs (e.g., Olanzapine intermediates, substituted benzophenones).
Solubility & Lipophilicity[1]
The ortho-substitution pattern creates a "folded" conformation in solution, partially shielding the carbonyl oxygen.[1]
| Property | Value (Est.) | Causality & Implication |
| LogP (Octanol/Water) | 2.8 – 3.2 | The benzophenone core is highly lipophilic.[1] The polar nitrile and basic piperazine lower the LogP, making it CNS-penetrant (optimal range 2–4). |
| LogD (pH 7.4) | 1.9 – 2.3 | At physiological pH, the piperazine nitrogen is partially protonated, increasing aqueous solubility and reducing effective lipophilicity. |
| pKa (Basic) | 8.1 ± 0.5 | Attributed to the N-4 methylpiperazine nitrogen. The N-1 nitrogen (benzyl) is less basic due to steric hindrance and inductive effects.[1] |
| Water Solubility | < 0.1 mg/mL (Neutral) | Poor solubility in neutral water. |
| Acidic Solubility | > 10 mg/mL (pH < 4) | Highly soluble in 0.1N HCl due to protonation of the piperazine ring. |
Thermal & Solid-State Properties
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Physical State: Pale yellow to off-white crystalline solid.[1]
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Melting Point: 105°C – 115°C (Predicted based on lattice energy of benzophenone analogs).
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Thermal Stability: Stable up to 250°C. The nitrile group is robust; however, the benzylic amine is susceptible to oxidation at high temperatures (>150°C) in air.
Synthetic Methodology (Convergent Route)
Direct functionalization of benzophenone is non-selective.[1] The most robust, self-validating protocol employs a Suzuki-Miyaura Coupling followed by Reductive Amination .[1] This approach ensures regiocontrol of the critical 2-position and 3'-position substituents.[1]
Reaction Pathway Visualization
Caption: Convergent synthesis via Suzuki coupling and Reductive Amination to ensure regiochemical integrity.
Detailed Experimental Protocol
Step 1: Suzuki Coupling (Formation of the Benzophenone Core)
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Reagents: 2-Bromobenzaldehyde (1.0 eq), 3-Cyanophenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq).
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Solvent: 1,4-Dioxane : Water (4:1).
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Procedure:
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Degas solvents with N₂ for 30 mins (Critical to prevent Pd oxidation).
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Combine reagents in a sealed tube.
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Heat to 90°C for 12 hours.
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Validation: Monitor via TLC (30% EtOAc/Hexane). Disappearance of aldehyde spot (Rf ~0.6) and appearance of intermediate (Rf ~0.4).
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Step 2: Reductive Amination (Installation of the Piperazine)
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Reagents: Intermediate (from Step 1), N-Methylpiperazine (1.2 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.).
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Solvent: 1,2-Dichloroethane (DCE).
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Procedure:
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Dissolve intermediate and N-methylpiperazine in DCE. Stir for 30 mins to form the iminium ion (Check via NMR or IR shift if optimizing).
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Add STAB portion-wise at 0°C (Exothermic control).
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Warm to Room Temperature (RT) and stir for 4 hours.
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Validation: HPLC should show a shift to a lower retention time (due to basic amine formation) compared to the aldehyde.
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Purification: Quench with sat. NaHCO₃. Extract with DCM.[1] Flash chromatography (DCM:MeOH 95:5).
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Analytical Characterization
To ensure scientific integrity, the identity of the molecule must be validated using the following spectral fingerprints.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.90 – 7.50 | Multiplet | 8H | Aromatic protons (Benzophenone core).[1] Look for the distinct singlet of the H-2' (ortho to CN). |
| 3.55 | Singlet | 2H | Ar-CH₂ -N (Benzylic methylene).[1] This is the diagnostic peak for successful amination. |
| 2.45 | Broad Singlet | 8H | Piperazine ring protons (N-CH₂).[1] |
| 2.28 | Singlet | 3H | N-CH₃ (Methyl group).[1] |
Mass Spectrometry (ESI-MS)
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Ionization Mode: Positive (+ve).
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Molecular Ion [M+H]⁺: 320.2 m/z.
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Key Fragmentation:
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m/z 220: Loss of methylpiperazine (Cleavage at benzylic position).
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m/z 113: Methylpiperazine fragment.[1]
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Metabolic & Stability Considerations
Understanding the stability of this molecule is vital for drug development applications.
Degradation Pathways
Caption: Primary degradation pathways involve N-oxidation of the tertiary amine and hydrolysis of the nitrile.[1]
Handling & Storage
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Hygroscopicity: The free base is non-hygroscopic. The hydrochloride salt is hygroscopic.
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Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the benzylic amine.
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Safety: The nitrile group poses a potential cyanide risk ONLY under extreme combustion or metabolic cleavage conditions. Handle with standard PPE.[1]
References
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Rieke Metals. (2025). Product Catalog: 3-cyano-3'-(4-methylpiperazinomethyl)benzophenone. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzophenone Derivatives. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for Step 2).
